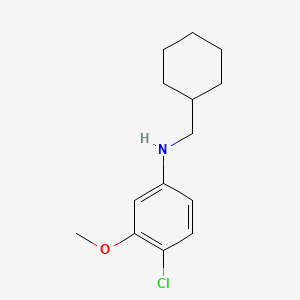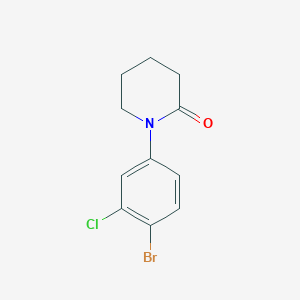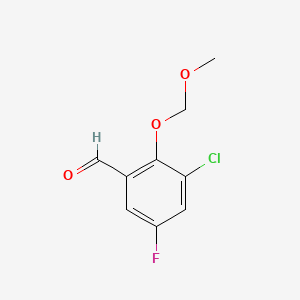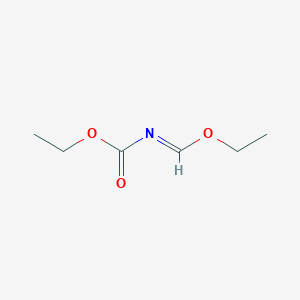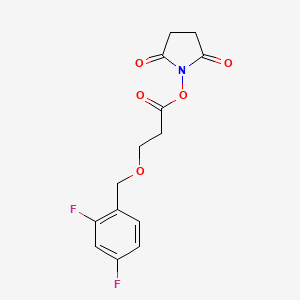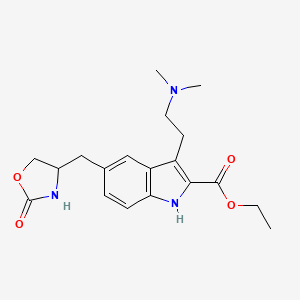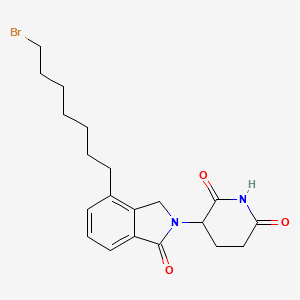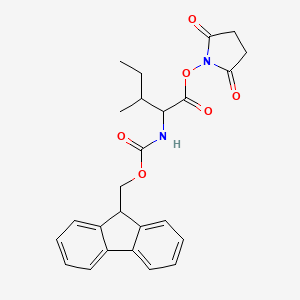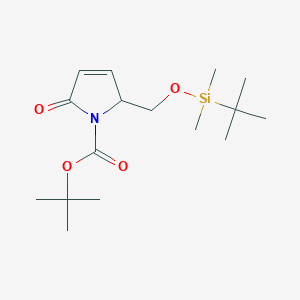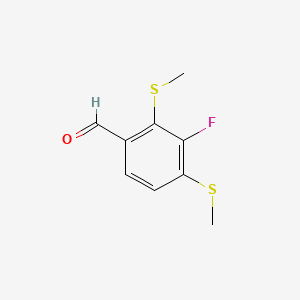
3-Fluoro-2,4-bis(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,4-bis(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H9FOS2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and two methylthio groups at the second and fourth positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-bis(methylthio)benzaldehyde typically involves the introduction of the fluorine and methylthio groups onto a benzaldehyde precursor. One common method involves the nucleophilic aromatic substitution reaction, where a suitable fluorinated benzaldehyde is reacted with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-2,4-bis(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: 3-Fluoro-2,4-bis(methylthio)benzoic acid.
Reduction: 3-Fluoro-2,4-bis(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2,4-bis(methylthio)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,4-bis(methylthio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom and methylthio groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
3-Fluoro-2,4-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methylthio groups.
2,4-Difluoro-3-methylthio-benzaldehyde: Similar structure but with an additional fluorine atom and one methylthio group.
3-Fluoro-4-methylthio-benzaldehyde: Similar structure but with only one methylthio group.
Uniqueness: 3-Fluoro-2,4-bis(methylthio)benzaldehyde is unique due to the presence of both fluorine and two methylthio groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9FOS2 |
|---|---|
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
3-fluoro-2,4-bis(methylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H9FOS2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 |
Clé InChI |
YZMATAGQKKNWLH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)C=O)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


